molecular formula C5H13I2N B2881640 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide CAS No. 494748-91-3

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide

Cat. No. B2881640
CAS RN: 494748-91-3
M. Wt: 340.975
InChI Key: HZOKSODREVGHBU-UHFFFAOYSA-N
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Description

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a chemical compound . It’s also known as 3-Iodo-N,N-dimethylpropan-1-amine . The CAS number is 494748-91-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-N,N-dimethylpropan-1-amine hydroiodide include its molecular formula (C5H12IN), molecular weight (213.06), and its CAS number (494748-91-3) .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Megen, Jablonka, and Reiss (2014) describes the synthesis and thermal decomposition of a new iodine inclusion compound, providing insights into the structural aspects and thermal behavior of iodide compounds in chemistry (Megen, Jablonka, & Reiss, 2014). This research underscores the potential of iodide compounds in the development of new materials with specific thermal and structural properties.

Reaction Mechanisms

Chou, Mandal, and Leung (2002) explored the unexpected hydrodeiodo Sonogashira-Heck-Casser coupling reaction, highlighting the critical role of amine and phosphine ligands in controlling reactivity. This study provides valuable insights into the reactivity of iodide compounds and their application in coupling reactions, offering a pathway for synthesizing complex organic structures (Chou, Mandal, & Leung, 2002).

Catalytic Applications

Research by Lu and Twieg (2005) on copper-catalyzed aryl amination in aqueous media with a 2-dimethylaminoethanol ligand demonstrates the utility of iodide compounds in facilitating catalytic reactions in environmentally friendly conditions. This study suggests potential applications in green chemistry, where iodide compounds serve as catalysts or co-catalysts to enhance reaction efficiency and selectivity (Lu & Twieg, 2005).

Advanced Material Synthesis

The synthesis of shell cross-linked micelles with pH-responsive cores using ABC triblock copolymers, as investigated by Liu et al. (2002), illustrates the application of iodide compounds in designing advanced materials with specific responses to environmental stimuli. This research highlights the versatility of iodide compounds in material science, especially in creating smart materials for drug delivery and sensor applications (Liu et al., 2002).

properties

IUPAC Name

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKSODREVGHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide

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